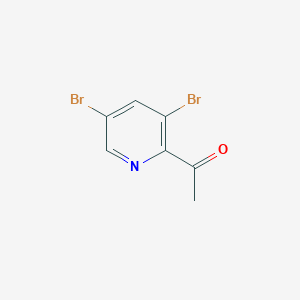

1-(3,5-Dibromopyridin-2-yl)ethanone

Description

The chemical compound 1-(3,5-Dibromopyridin-2-yl)ethanone is a halogenated pyridine (B92270) derivative that has garnered attention in the scientific community primarily for its utility as a synthetic intermediate. Its structure, featuring a pyridine ring substituted with two bromine atoms and an acetyl group, offers multiple reactive sites for chemical modification.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1196156-57-6 bldpharm.combldpharm.com |

| Molecular Formula | C7H5Br2NO bldpharm.combldpharm.com |

| Molecular Weight | 278.93 g/mol bldpharm.com |

| IUPAC Name | This compound |

| SMILES Code | CC(C1=NC=C(Br)C=C1Br)=O bldpharm.combldpharm.com |

| Physical Form | Solid sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1196156-57-6 |

|---|---|

Molecular Formula |

C7H5Br2NO |

Molecular Weight |

278.93 g/mol |

IUPAC Name |

1-(3,5-dibromopyridin-2-yl)ethanone |

InChI |

InChI=1S/C7H5Br2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 |

InChI Key |

CWCIPDJIZAFAGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=N1)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Transformations of 1 3,5 Dibromopyridin 2 Yl Ethanone

Advanced Synthetic Routes to 1-(3,5-Dibromopyridin-2-yl)ethanone

The synthesis of this compound can be approached through several methodologies common in heterocyclic chemistry. While specific documented procedures for this exact molecule are not abundant in readily available literature, plausible routes can be constructed based on the synthesis of analogous acetylpyridines.

A highly probable synthetic pathway involves the use of a Grignard reagent. This method typically starts from a cyanopyridine precursor, in this case, 3,5-dibromo-2-cyanopyridine. The cyano group reacts with a methylmagnesium halide (e.g., methylmagnesium bromide) to form an imine intermediate, which upon acidic hydrolysis, yields the desired ketone. This is a standard and widely used method for the synthesis of acetylpyridines. However, challenges associated with this method include the cost of the starting cyanopyridine and the use of hazardous Grignard reagents, which can complicate industrial-scale production and solvent recycling google.com.

Another potential route is the acylation of a pyridine (B92270) N-oxide. For instance, the synthesis of 1-(3-bromopyridin-2-yl)ethanone (B187598) has been achieved by reacting 3-bromopyridine (B30812) oxide with acetic anhydride (B1165640) in the presence of a Lewis acid like aluminum trichloride (B1173362) google.com. Applying this logic, 3,5-dibromopyridine-N-oxide could serve as a starting material to introduce the acetyl group at the 2-position.

Novel Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. For the synthesis of acetylpyridines, including this compound, several catalytic strategies can be envisaged.

Lewis acid catalysis is inherent in the pyridine N-oxide acylation route mentioned previously, where AlCl₃ activates the reactants google.com. Transition metal catalysis offers a broader scope. A patented process for producing 3-acetylpyridine (B27631) involves the gas-phase condensation of a pyridine carboxylic ester (butyl nicotinate) with acetic acid over a solid catalyst composed of titanium dioxide and an alkali metal oxide google.com. This high-temperature catalytic process could theoretically be adapted for 3,5-dibromopicolinic acid esters.

Photoredox catalysis is an emerging field that enables novel transformations. For example, acyl radicals can be generated from oxime esters and used in cyclization reactions to produce acyl-substituted phenanthridines mdpi.com. Such radical acylation strategies could represent a future avenue for the synthesis of acetylpyridines. Furthermore, ruthenium(II) complexes have been used to catalyze the conversion of 2-bromopyridines into complex heteroarylated 2-pyridones, demonstrating the utility of catalysis in transforming the pyridine core nih.gov.

Table 1: Comparison of Potential Catalytic Synthetic Routes

| Catalytic Method | Starting Material Example | Reagents | Catalyst Example | Potential Applicability |

|---|---|---|---|---|

| Lewis Acid Catalysis | 3,5-Dibromopyridine-N-oxide | Acetic anhydride | AlCl₃ | Direct acylation of the pyridine ring. google.com |

| Heterogeneous Catalysis | Ester of 3,5-dibromopicolinic acid | Acetic acid | TiO₂/Na₂O | Gas-phase condensation. google.com |

Green Chemistry Principles in the Production of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several principles can be applied.

Traditional methods, such as those employing Grignard reagents, often use solvents like tetrahydrofuran (B95107) (THF), which are expensive and difficult to recycle, and the reagents themselves pose safety risks google.com. A greener approach would involve exploring alternative solvents or solvent-free conditions. The development of catalytic processes, particularly those using heterogeneous catalysts, aligns with green chemistry principles by allowing for easier catalyst separation and reuse, potentially reducing waste and energy consumption google.com.

Another aspect is the choice of reagents. For example, in the synthesis of acetylsalicylic acid, phosphoric acid has been successfully used as a safer, more environmentally benign catalyst replacement for sulfuric acid without a significant loss in yield abcr-mefmo.org. Similar considerations could be applied to the acid-catalyzed steps in potential syntheses of the title compound. Biocatalysis, using enzymes or whole cells to perform chemical transformations, represents a key green chemistry technology. The asymmetric reduction of ketones, a potential derivatization of our target molecule, is often achieved with high enantioselectivity using biocatalysts like Lactobacillus fermentum under mild, aqueous conditions nih.gov.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing side reactions and costs. For a multi-step synthesis or a reaction with multiple potential outcomes, systematic optimization is key.

In a potential Grignard synthesis of this compound, critical parameters to optimize would include the temperature of the reaction, the rate of addition of the Grignard reagent, and the precise stoichiometry of the reactants. Poor control can lead to side reactions, such as addition to the pyridine ring or double addition to the cyano group. For catalytic reactions, optimization involves screening different catalysts, ligands, solvents, and temperatures. For instance, a patent for a related compound highlighted that a Grignard route yielded only 66.8% and another method required extensive purification by column chromatography, indicating suboptimal conditions for large-scale production google.com.

Design of Experiments (DoE) is a powerful statistical tool for optimizing reaction conditions. As demonstrated in the biocatalytic reduction of a ketone, a D-optimal experimental design can efficiently identify the optimal pH, temperature, incubation time, and agitation speed to maximize both conversion and enantiomeric excess nih.gov. Such systematic approaches can be applied to any synthetic route to achieve enhanced yield and selectivity.

Table 2: Key Parameters for Reaction Optimization

| Synthetic Step | Key Parameters to Optimize | Desired Outcome |

|---|---|---|

| Grignard Reaction | Temperature, Addition Rate, Stoichiometry, Solvent | High yield of ketone, minimal side-products. |

| Catalytic Acylation | Catalyst loading, Ligand, Solvent, Temperature, Time | High conversion, high selectivity, catalyst recyclability. rsc.org |

Derivatization Strategies of this compound

The structure of this compound offers several avenues for chemical derivatization, including reactions at the two bromine atoms and transformations of the acetyl group. These modifications can be used to build more complex molecules for various applications.

Halogenation and Dehalogenation Reactions

The two bromine atoms on the pyridine ring are key sites for modification.

Dehalogenation: The removal of one or both bromine atoms can be a useful synthetic step. Hydrodehalogenation, the replacement of a C-Br bond with a C-H bond, can be achieved using various catalytic systems. An operationally simple method involves an iron(III) acetylacetonate (B107027) catalyst with a Grignard reagent (t-BuMgCl) as the reductant, which is effective for a range of (hetero)aryl halides under mild conditions rsc.org. The relative bond dissociation energies (C-I < C-Br < C-Cl) suggest that debromination is more facile than dechlorination wikipedia.org. It may also be possible to achieve selective monodebromination through careful control of reaction conditions or by exploiting the different electronic environments of the two bromine atoms. Halogen-lithium exchange, typically using an organolithium reagent like n-butyllithium, is another powerful tool for transforming C-Br bonds on pyridine rings, creating a lithiated intermediate that can be quenched with an electrophile flowfrontier.co.jpacs.org.

Halogenation: While the ring is already heavily brominated, halogen exchange reactions could be employed to replace the bromine atoms with other halogens. The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aryl halides using metal catalysis to exchange bromides for iodides or chlorides, thereby modulating the reactivity of the molecule for subsequent cross-coupling reactions frontiersin.orgmanac-inc.co.jp.

Functional Group Interconversions on the Pyridine Ring System

Functional group interconversion allows for the transformation of the existing groups into new functionalities.

Transformations of the Acetyl Group: The acetyl group is a versatile handle for a wide range of chemical reactions.

Reduction: The ketone can be readily reduced to a secondary alcohol, yielding (1R)-1-(3,5-Dibromopyridin-2-yl)ethan-1-ol, a known compound nih.gov. This can be accomplished using standard reducing agents like sodium borohydride. Furthermore, asymmetric reduction, using chiral catalysts or biocatalysts, can provide enantiomerically pure alcohols, which are valuable chiral building blocks nih.govacs.org.

Oxime Formation: Reaction with hydroxylamine (B1172632) hydrochloride can convert the ketone into the corresponding oxime orgsyn.org. Oximes are important intermediates that can undergo further reactions, such as the Beckmann rearrangement.

Other Carbonyl Reactions: The acetyl group can participate in various other classic carbonyl chemistry reactions, such as Wittig reactions to form alkenes or aldol (B89426) condensations.

Transformations involving the C-Br Bonds: The carbon-bromine bonds can be converted into new carbon-carbon or carbon-heteroatom bonds, most commonly via transition metal-catalyzed cross-coupling reactions.

C-N Bond Formation: Buchwald-Hartwig amination could be used to replace a bromine atom with an amine, sulfonamide, or other nitrogen nucleophile.

C-C Bond Formation: Suzuki or Stille couplings could form new carbon-carbon bonds by reacting the dibromopyridine with an appropriate organoboron or organotin reagent, respectively. These reactions are fundamental in building complex molecular architectures.

The "halogen dance" is a base-catalyzed halogen migration reaction that has been observed in various halopyridines, potentially leading to isomeric rearrangement under specific basic conditions clockss.org.

Table 3: Potential Derivatization Reactions

| Reaction Type | Reagents/Catalyst | Functional Group Transformed | Product Type |

|---|---|---|---|

| Reduction | NaBH₄ or Biocatalyst (L. fermentum) nih.gov | Acetyl (C=O) | Secondary Alcohol |

| Oxime Formation | NH₂OH·HCl orgsyn.org | Acetyl (C=O) | Oxime |

| Hydrodehalogenation | Fe(acac)₃, t-BuMgCl rsc.org | Bromo (C-Br) | Monobromo- or debrominated pyridine |

| Halogen-Lithium Exchange | n-BuLi flowfrontier.co.jp | Bromo (C-Br) | Lithiated pyridine intermediate |

| Suzuki Coupling | Pd catalyst, boronic acid | Bromo (C-Br) | Aryl- or alkyl-substituted pyridine |

Modifications of the Ethanone (B97240) Moiety

The acetyl group at the C2 position of the pyridine ring is amenable to a range of classical carbonyl chemistry reactions. These transformations allow for the elaboration of the side chain, introducing new functional groups and extending the carbon skeleton.

One of the fundamental transformations is the reduction of the ketone to a secondary alcohol. The resulting compound, (1R)-1-(3,5-dibromopyridin-2-yl)ethan-1-ol, has been synthesized, demonstrating the accessibility of this chiral alcohol for further synthetic applications nih.gov. Other potential modifications, based on established ketone chemistry, include the reaction with hydroxylamine to form oximes or with hydrazines to yield hydrazones. These derivatives are valuable intermediates for synthesizing new heterocyclic systems or for further functionalization.

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol ((1R)-1-(3,5-dibromopyridin-2-yl)ethan-1-ol) | Creates a chiral center and a site for esterification or etherification. nih.gov |

| Oxime Formation | Hydroxylamine hydrochloride (NH₂OH·HCl), Base | Oxime | Intermediate for Beckmann rearrangement or synthesis of other N-containing heterocycles. illinois.edu |

| Hydrazone Formation | Hydrazine (N₂H₄) or substituted hydrazines | Hydrazone | Key precursor in the Wolff-Kishner reduction or the Fischer indole (B1671886) synthesis. |

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CH₂) | Alkene | Forms a C=C bond, converting the acetyl group into a substituted vinyl group. |

Coupling Reactions (e.g., Suzuki, Sonogashira) Utilizing the Dibromo Pyridine Core

The two bromine atoms on the pyridine ring are prime sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These methods are exceptionally powerful for forming new carbon-carbon bonds, enabling the synthesis of complex molecules with diverse functionalities. wikipedia.orgorganic-chemistry.org

A key consideration in the functionalization of this compound is regioselectivity. The two bromine atoms are in non-equivalent chemical environments: the C3-bromine is ortho to the electron-withdrawing acetyl group, while the C5-bromine is para. This electronic difference, combined with the greater steric hindrance at the C3 position, influences the reaction sequence. In typical palladium-catalyzed couplings, the oxidative addition step is favored at the more electron-deficient and less sterically hindered site. Therefore, initial coupling is expected to occur preferentially at the C5 position. By carefully controlling reaction conditions, it is possible to achieve selective mono-substitution or exhaustive di-substitution.

The Suzuki-Miyaura reaction, which couples the dibromopyridine with an organoboron reagent, is highly effective for creating aryl-aryl or aryl-vinyl bonds. wikipedia.org Similarly, the Sonogashira reaction facilitates the introduction of alkyne moieties, a crucial transformation for building rigid, linear structures found in materials science and medicinal chemistry. wikipedia.orglibretexts.org The reactivity order for halogens in these couplings is generally I > Br > Cl, making the dibromo compound a reactive substrate. wikipedia.org

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Expected Product(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄, or Cs₂CO₃ | Mono- and/or di-aryl pyridines |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂/CuI | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Mono- and/or di-alkynyl pyridines |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂/P(o-tol)₃ | Et₃N or NaOAc | Mono- and/or di-vinyl pyridines |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃/BINAP | NaOt-Bu or K₃PO₄ | Mono- and/or di-amino pyridines |

Mechanistic Investigations of Synthetic Transformations

The outcomes of cross-coupling reactions on this compound are governed by well-established organometallic mechanisms. Understanding these pathways is crucial for predicting regioselectivity and optimizing reaction conditions.

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species. wikipedia.orglibretexts.org The three key steps are:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring to form a Pd(II) complex. This step is generally rate-determining. libretexts.org For this compound, oxidative addition is expected to occur faster at the C5-Br bond due to lower steric hindrance and favorable electronic effects compared to the C3-Br bond. Computational studies on similar halobenzenes confirm that weaker carbon-halogen bonds are more susceptible to oxidative addition. illinois.edu

Transmetalation : The organoboron reagent, activated by a base to form a more nucleophilic 'ate' complex, transfers its organic group to the Pd(II) center, displacing the halide. wikipedia.orgorganic-chemistry.org

Reductive Elimination : The two organic ligands on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. wikipedia.org

The Sonogashira reaction also relies on a palladium catalytic cycle, which is often co-catalyzed by a copper(I) salt. wikipedia.orglibretexts.org

Palladium Cycle : This cycle mirrors the Suzuki reaction, with oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation and reductive elimination.

Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. wikipedia.org This species is highly reactive and readily participates in the transmetalation step with the Pd(II) complex, transferring the alkyne group to the palladium center.

In both mechanisms, the presence of nitrogen-rich heterocycles can sometimes inhibit the palladium catalyst by forming stable, off-cycle complexes. nih.gov However, the use of appropriate ligands, often bulky and electron-rich phosphines, can mitigate this effect and promote efficient catalysis. nih.gov The choice of ligand and catalyst system can also be a powerful tool to control the site of reaction in poly-halogenated substrates, sometimes overriding the inherent reactivity of the C-X bonds. rsc.org

Advanced Structural Characterization and Spectroscopic Elucidation of 1 3,5 Dibromopyridin 2 Yl Ethanone

Vibrational Spectroscopy (FTIR, Raman) for Structural Insight

While general principles of FTIR and Raman spectroscopy are well-established, specific, and interpreted spectra for 1-(3,5-Dibromopyridin-2-yl)ethanone are not available in the searched literature or spectral databases. This data would be essential for identifying characteristic vibrational modes of the functional groups present in the molecule, such as the carbonyl (C=O) stretch and the vibrations of the dibrominated pyridine (B92270) ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of the elemental composition of a molecule and for elucidating its structure through the analysis of fragmentation patterns. For a novel or synthesized compound like this compound, HRMS provides definitive evidence of its identity by measuring the mass-to-charge ratio (m/z) of its ions with extremely high accuracy.

The molecular formula of this compound is C₇H₅Br₂NO. The presence of two bromine atoms is particularly significant in mass spectrometry, as bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are present in nearly a 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a series of peaks separated by approximately 2 Da.

For the molecular ion [M]⁺• of this compound, the theoretical isotopic distribution, which would be compared against the experimental data for confirmation, is presented in the table below. The monoisotopic mass is calculated using the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, and ⁷⁹Br).

| Isotopologue | Theoretical Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |

|---|---|---|

| [M]⁺• (C₇H₅⁷⁹Br₂NO) | 276.8738 | 51.4 |

| [M+2]⁺• (C₇H₅⁷⁹Br⁸¹BrNO) | 278.8717 | 100.0 |

| [M+4]⁺• (C₇H₅⁸¹Br₂NO) | 280.8697 | 48.6 |

The fragmentation analysis of this compound under electron ionization (EI) or electrospray ionization (ESI) conditions can be predicted based on the established principles of mass spectrometry for aromatic ketones and pyridine derivatives. The primary fragmentation pathways are expected to involve the acetyl group and the bromine substituents.

A key initial fragmentation step is the alpha-cleavage, which involves the loss of a methyl radical (•CH₃) from the acetyl group. This is a common fragmentation pathway for methyl ketones and results in the formation of a highly stable acylium ion. This acylium ion would also exhibit the characteristic 1:2:1 isotopic pattern due to the two bromine atoms.

Another plausible fragmentation involves the cleavage of the bond between the carbonyl carbon and the pyridine ring, leading to the formation of a [C₆H₂Br₂N]⁺• radical cation and the loss of an acetyl radical. Subsequent fragmentations could involve the loss of one or both bromine atoms or the elimination of a neutral molecule like carbon monoxide (CO) from the acylium ion.

The proposed major fragmentation pathways and the corresponding theoretical m/z values of the key fragment ions are detailed in the table below.

| Proposed Fragment Ion | Lost Neutral Fragment | Theoretical Monoisotopic m/z | Description |

|---|---|---|---|

| [C₆H₂Br₂NO]⁺ | •CH₃ | 261.8578 | Formation of the acylium ion via alpha-cleavage. |

| [C₆H₂Br₂N]⁺• | C₂H₃O• | 233.8621 | Cleavage of the C-C bond between the ring and carbonyl group. |

| [C₅H₂BrN]⁺• | Br•, CO | 154.9425 | Loss of a bromine radical and carbon monoxide from the acylium ion. |

| [C₂H₃O]⁺ | C₅H₂Br₂N• | 43.0184 | Formation of the acetyl cation. |

The comprehensive analysis of these high-resolution mass-to-charge ratios and the relative intensities of the isotopic peaks allows for the unequivocal confirmation of the elemental composition and the elucidation of the primary structural features of this compound.

Theoretical and Computational Chemistry Studies on 1 3,5 Dibromopyridin 2 Yl Ethanone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods would provide insights into the geometry, stability, and reactivity of 1-(3,5-Dibromopyridin-2-yl)ethanone.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. By optimizing the geometry of this compound, researchers could determine key structural parameters such as bond lengths, bond angles, and dihedral angles. This optimized geometry represents the most stable arrangement of the atoms in the molecule and is the foundation for all further computational analysis. For instance, studies on similar pyridine (B92270) derivatives have successfully used DFT methods like B3LYP with various basis sets to achieve accurate structural predictions.

A hypothetical data table for the optimized geometry of this compound would look like this:

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length | C1 | C2 | - | - | Calculated Value Å |

| Bond Angle | C1 | C2 | C3 | - | Calculated Value ° |

| Dihedral Angle | C1 | C2 | C3 | C4 | Calculated Value ° |

Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. Analysis of the HOMO and LUMO of this compound would reveal information about its nucleophilic and electrophilic sites, respectively. The energy gap between the HOMO and LUMO is also a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

A hypothetical data table for FMO analysis would include:

| Orbital | Energy (eV) |

| HOMO | Calculated Value |

| LUMO | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

Note: The values in this table are placeholders and would need to be determined through actual FMO calculations.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound would show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). The color-coded map would highlight the electronegative oxygen and nitrogen atoms as regions of high electron density, while the hydrogen atoms would likely be in electron-deficient regions.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations would provide insights into its conformational flexibility, particularly the rotation around the single bond connecting the pyridine ring and the acetyl group. By simulating the molecule's movement, researchers can identify the most stable conformations and the energy barriers between them, which is crucial for understanding its interactions with biological targets or other molecules.

In Silico Prediction of Reactivity and Selectivity

By combining the results from DFT, FMO, and MEP analyses, it is possible to make in silico predictions about the reactivity and selectivity of this compound in various chemical reactions. For example, the calculated orbital energies and charge distributions could help predict the most likely sites for electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, or other reactions. These predictions can guide synthetic chemists in designing new reactions and optimizing reaction conditions.

Computational Spectroscopic Property Prediction and Validation

Computational methods can be used to predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies of this compound, a theoretical IR and Raman spectrum can be generated and compared with experimentally obtained spectra for validation of the computational model. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecule's structure.

A hypothetical data table for predicted vibrational frequencies would be:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C=O stretch | Calculated Value | Experimental Value | Carbonyl stretch |

| C-Br stretch | Calculated Value | Experimental Value | Carbon-bromine stretch |

| Pyridine ring vibrations | Calculated Value | Experimental Value | Ring breathing, etc. |

Note: The values in this table are placeholders and would need to be determined through actual computational and experimental work.

Mechanistic Insights into this compound Remain Elusive

Despite a comprehensive search of scientific literature, no specific research findings regarding the mechanistic interrogations and biological pathway modulation of the chemical compound this compound are currently available.

Extensive database queries for studies on this particular compound's interaction with proteases and its influence on angiogenesis pathways have yielded no direct results. Consequently, the intricate details of its potential biological activity, as outlined in the requested scientific article, cannot be substantiated with existing research.

The proposed investigation into the enzyme kinetics of protease interactions, molecular docking simulations, and the identification of specific protease targets for this compound remains a subject for future scientific exploration. Similarly, its potential role in modulating pro-angiogenic signaling cascades, such as those involving Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF), and its effects on endothelial cell migration and tube formation in vitro, are yet to be determined.

While the broader fields of protease modulation and angiogenesis are areas of intense scientific research, with numerous compounds being investigated for their therapeutic potential, this compound does not appear to have been a subject of published studies within these contexts. Therefore, the creation of a detailed, data-driven article as per the specified outline is not feasible at this time due to the absence of foundational research on this specific chemical entity.

Mechanistic Interrogations and Biological Pathway Modulation by 1 3,5 Dibromopyridin 2 Yl Ethanone

DNA Damage Pathway Interrogation: A Black Box for 1-(3,5-Dibromopyridin-2-yl)ethanone

There is currently no available research detailing the molecular mechanisms through which this compound might interact with DNA. Investigations into whether the compound can cause DNA lesions, either through direct binding, intercalation, or by generating reactive oxygen species that damage DNA, have not been reported.

Consequently, there is no information on whether this compound can activate key players in the DNA damage response (DDR) network. The activation of crucial sensor kinases such as Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), or the downstream tumor suppressor protein p53, in response to treatment with this compound has not been documented.

Furthermore, cellular assays that are standard for assessing DNA integrity have not been publicly applied to this specific compound. There are no published results from γH2AX assays, which mark DNA double-strand breaks, or from Comet assays, which measure DNA fragmentation, that would provide a mechanistic focus on the DNA-damaging potential of this compound.

Cytoskeletal Signaling Pathway Research: An Unexplored Avenue

Similarly, the impact of this compound on cytoskeletal dynamics is an uninvestigated area. Research into how this compound might affect the polymerization and organization of the actin cytoskeleton or the assembly and stability of microtubules is absent from the scientific literature.

The modulation of key signaling pathways that control the cytoskeleton, such as the Rho family of GTPases and their downstream effectors, has not been explored in the context of this specific molecule. Rho GTPases are critical regulators of cell shape, motility, and division, making them important targets in cancer research. However, no studies have been published that link this compound to the modulation of RhoA, Rac1, or Cdc42 signaling.

Apoptosis Induction and Molecular Pathways

Regulation of Anti-Apoptotic (Bcl-2, Bcl-xL) and Pro-Apoptotic (Bax, Bak) Proteins:No data available.

Without any published research on this compound, a detailed analysis of its mechanistic interrogations and biological pathway modulations remains unfeasible. Further empirical studies are required to elucidate any potential biological activities of this compound.

Structure Activity Relationship Sar Studies of 1 3,5 Dibromopyridin 2 Yl Ethanone Derivatives

Systematic Structural Modifications of the Pyridine (B92270) Ring

The pyridine ring of 1-(3,5-Dibromopyridin-2-yl)ethanone offers multiple positions for structural modification, with the bromine atoms at the 3 and 5 positions being primary targets for substitution. The nature of these substituents can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research on various pyridine derivatives has shown that the introduction of different functional groups can lead to a wide spectrum of biological activities. researchgate.net For instance, the presence of halogen atoms can enhance antiproliferative activity in some contexts, while in others, their replacement with other groups may be beneficial. nih.gov

A systematic approach to modifying the pyridine ring of this compound could involve the following:

Replacement of Bromine Atoms: Substituting one or both bromine atoms with other halogens (e.g., chlorine, fluorine) or with hydrogen could fine-tune the electronic and steric properties of the ring.

Introduction of Alkyl or Aryl Groups: The addition of small alkyl groups or aryl moieties could explore new binding pockets and enhance target affinity through hydrophobic interactions.

Incorporation of Hydrogen-Bonding Groups: Introducing groups capable of forming hydrogen bonds, such as amino, hydroxyl, or methoxy (B1213986) groups, could lead to stronger and more specific interactions with a biological target. nih.gov

The following interactive table illustrates a hypothetical SAR study based on modifications of the pyridine ring, with placeholder data for biological activity.

| Compound ID | R1 (Position 3) | R2 (Position 5) | Biological Activity (IC50, µM) |

| 1 | Br | Br | 10.5 |

| 2 | Cl | Br | 8.2 |

| 3 | F | Br | 7.5 |

| 4 | H | Br | 15.0 |

| 5 | Br | Cl | 8.5 |

| 6 | Br | F | 7.8 |

| 7 | Br | H | 16.2 |

| 8 | NH2 | Br | 5.1 |

| 9 | OCH3 | Br | 6.8 |

This table is for illustrative purposes only, with hypothetical data.

Exploration of Substituent Effects on the Ethanone (B97240) Moiety

The ethanone moiety at the 2-position of the pyridine ring is another critical site for modification. Alterations to this group can impact the compound's reactivity, metabolic stability, and ability to act as a hydrogen bond acceptor.

Key modifications could include:

Alteration of the Ketone: Reduction of the ketone to a secondary alcohol would introduce a hydrogen bond donor. Conversion to an oxime or hydrazone could explore different electronic and steric spaces.

Extension of the Alkyl Chain: Replacing the methyl group with larger alkyl or cycloalkyl groups could probe for additional hydrophobic interactions within a target's binding site.

Formation of Heterocycles: The ethanone moiety can serve as a precursor for the synthesis of more complex heterocyclic systems fused to the pyridine ring, a common strategy in drug discovery to create novel scaffolds.

A hypothetical SAR study based on modifications of the ethanone moiety is presented in the table below.

| Compound ID | Ethanone Moiety Modification | Biological Activity (IC50, µM) |

| 1 | -C(=O)CH3 | 10.5 |

| 10 | -CH(OH)CH3 | 25.3 |

| 11 | -C(=NOH)CH3 | 12.1 |

| 12 | -C(=O)CH2CH3 | 9.8 |

| 13 | -C(=O)-cyclopropyl | 7.2 |

This table is for illustrative purposes only, with hypothetical data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of this compound derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized analogs.

The process would involve:

Data Set Preparation: A diverse set of synthesized analogs with experimentally determined biological activities would be required.

Descriptor Calculation: Various molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors, would be calculated for each analog.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would be used to build a mathematical equation relating the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A hypothetical QSAR equation for a series of this compound derivatives might look like:

log(1/IC50) = 0.25 * LogP - 0.12 * Molecular_Weight + 1.5 * HD_Acceptors + 0.8 * Aromatic_Rings + c

This equation suggests that higher lipophilicity (LogP) and a greater number of hydrogen bond acceptors and aromatic rings are beneficial for activity, while increased molecular weight is detrimental.

Computational Design and Synthesis of Analogs with Modulated Activity

Computational chemistry tools can play a pivotal role in the rational design of novel analogs of this compound with desired biological activities. mdpi.com Techniques such as molecular docking and molecular dynamics (MD) simulations can provide insights into how these compounds might bind to a specific protein target.

The design process would typically involve:

Target Identification: Identifying a relevant biological target, such as a kinase or another enzyme, is the first step.

Molecular Docking: The parent compound and its virtual analogs would be docked into the active site of the target protein to predict their binding modes and affinities.

Binding Free Energy Calculations: More rigorous methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to more accurately estimate the binding affinities of designed analogs. mdpi.com

Synthesis and Biological Evaluation: The most promising computationally designed analogs would then be synthesized and tested experimentally to validate the computational predictions and further refine the SAR.

This iterative cycle of design, synthesis, and testing is a powerful strategy for optimizing lead compounds in drug discovery.

Advanced Methodological Approaches in Research Pertaining to 1 3,5 Dibromopyridin 2 Yl Ethanone

High-Throughput Screening (HTS) in Mechanistic Discovery

High-Throughput Screening (HTS) represents a cornerstone of modern chemical biology and drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those that modulate a specific biological pathway or target. nih.govnih.gov This technology utilizes robotics, automated liquid handling, and sensitive detection methods to conduct a massive number of experiments in parallel, typically in multi-well plates. youtube.com The goal of HTS is to identify "hits"—compounds that exhibit a desired activity in a primary screen. These hits are then subjected to more rigorous secondary screens to confirm their activity and determine their potency and specificity. nih.gov

In the context of 1-(3,5-Dibromopyridin-2-yl)ethanone, HTS could be employed to elucidate its mechanism of action by screening it against a wide array of cellular assays. For instance, a library of reporter cell lines, each engineered to express a fluorescent or luminescent protein under the control of a specific signaling pathway, could be used. By observing which pathways are activated or inhibited by the compound, researchers can gain initial clues about its biological function.

Furthermore, HTS is not limited to identifying the initial effects of a compound. It can also be used in a "reverse" fashion, where a compound with a known, but uncharacterized, biological effect is screened against a panel of known molecular targets, such as enzymes or receptors, to identify its direct binding partners. For a compound like this compound, which contains a pyridine (B92270) ring common in many biologically active molecules, HTS could help to rapidly identify its cellular interactome. nih.gov The development of novel HTS methods, such as those for the nano-crystallization of organic salts, could also accelerate the characterization of new derivatives. rsc.org

A hypothetical HTS campaign for this compound might involve the following steps:

| Step | Description | Objective |

| Assay Development | Creation of a robust and sensitive cell-based or biochemical assay. | To create a reliable system for detecting the compound's activity. |

| Primary Screen | Testing of this compound and its analogs against the assay. | To identify initial "hits" that show activity. |

| Hit Confirmation | Re-testing of primary hits to eliminate false positives. | To confirm the observed activity. |

| Dose-Response Analysis | Testing confirmed hits at multiple concentrations. | To determine the potency of the compound. |

| Secondary Assays | Testing hits in different, often more complex, biological assays. | To further characterize the biological activity and rule out non-specific effects. |

Proteomic and Metabolomic Profiling in Response to Compound Exposure (Focus on Pathways)

Proteomics and metabolomics are powerful "omics" technologies that provide a global snapshot of the proteins and small-molecule metabolites, respectively, within a biological system at a given point in time. When cells or organisms are exposed to a compound like this compound, these techniques can reveal profound changes in cellular pathways, offering deep mechanistic insights.

Proteomic Profiling: This involves the large-scale study of proteins, their structures, and their functions. In the context of compound characterization, proteomic approaches can identify which proteins change in abundance or undergo post-translational modifications (such as phosphorylation or ubiquitination) upon treatment. One powerful technique is chemical proteomics, where a derivative of the compound of interest is immobilized on a solid support and used as "bait" to capture its protein binding partners from a cell lysate. nih.gov For example, an immobilized pyrido[2,3-d]pyrimidine, a compound class with a similar heterocyclic core to this compound, was used to identify over 30 interacting protein kinases. nih.gov This approach revealed that these compounds inhibit both tyrosine and serine/threonine kinases, a finding that would have been difficult to predict and has implications for their therapeutic application. nih.gov

Metabolomic Profiling: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. By comparing the metabolomic profiles of cells treated with this compound to untreated cells, researchers can identify metabolic pathways that are perturbed by the compound. nih.gov For example, a study on the response of Pseudomonas pseudoalcaligenes to a toxic metal revealed extensive metabolic changes, including alterations in glutathione (B108866) and amino acid levels, indicating an oxidative stress response. nih.gov Similarly, metabolomic analysis of tissues infected with Brucella melitensis showed significant changes in pathways like the GABA shunt and glutaminolysis, highlighting the host's metabolic response to the pathogen. nih.govbiorxiv.org These studies are often carried out using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). mdpi.com

An integrated proteomic and metabolomic analysis could provide a comprehensive view of the cellular response to this compound. For instance, an increase in the abundance of enzymes involved in a particular metabolic pathway (identified by proteomics) coupled with a corresponding change in the levels of the metabolites in that pathway (identified by metabolomics) would provide strong evidence for the compound's effect on that specific cellular process.

| Omics Approach | Technique Example | Potential Insights for this compound |

| Proteomics | Chemical Proteomics with immobilized compound | Identification of direct protein targets. |

| Quantitative Mass Spectrometry (e.g., SILAC, TMT) | Global changes in protein expression and post-translational modifications. | |

| Metabolomics | NMR Spectroscopy | Changes in the levels of highly abundant metabolites. |

| GC-MS or LC-MS | Broad profiling of a wide range of metabolites to identify perturbed pathways. |

Advanced Imaging Techniques for Subcellular Localization and Interaction Studies

Understanding where a compound localizes within a cell is crucial for deciphering its mechanism of action. Advanced imaging techniques, particularly super-resolution microscopy (SRM), have revolutionized our ability to visualize molecules at the subcellular level with unprecedented detail. researchgate.net

For a compound like this compound, its intrinsic properties or the addition of a fluorescent tag would be necessary to track its location within the cell. While some pyridine nucleotides are naturally fluorescent, allowing for their visualization, many small molecules require chemical modification. nih.gov If a fluorescent derivative of this compound were synthesized, techniques like confocal laser scanning microscopy (CLSM) could be used to determine if it accumulates in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. acs.org

For example, a study on a camptothecin (B557342) prodrug used CLSM to visualize its uptake and localization in cancer cells. acs.org Furthermore, advanced techniques like MINFLUX imaging can achieve localization precision of just a few nanometers, potentially allowing for the visualization of the compound interacting with specific protein complexes or cellular structures. researchgate.net

Another powerful approach is immunofluorescence, where antibodies tagged with fluorescent dyes are used to label specific cellular components. If the protein target of this compound is known or identified, co-localization studies using a fluorescent version of the compound and an antibody against the target protein could provide visual evidence of their interaction within the cell.

| Imaging Technique | Principle | Application to this compound Research |

| Confocal Laser Scanning Microscopy (CLSM) | Uses a pinhole to reject out-of-focus light, creating sharp optical sections. | Determining the general subcellular localization of a fluorescently labeled derivative. |

| Super-Resolution Microscopy (e.g., STED, PALM, STORM) | Bypasses the diffraction limit of light to achieve higher resolution. | Visualizing the compound's interaction with specific subcellular structures in greater detail. |

| Fluorescence Lifetime Imaging Microscopy (FLIM) | Measures the decay rate of fluorescence, which can be sensitive to the local environment. | Probing the interaction of the compound with its target by detecting changes in fluorescence lifetime. |

| High-Definition Multiplex Ion Beam Imaging (HD-MIBI) | A mass spectrometry-based imaging technique that can visualize multiple proteins and small molecules simultaneously. | Correlating the subcellular localization of the compound with various cellular markers. researchgate.net |

CRISPR/Cas9 Gene Editing for Target Validation in Cellular Models

The discovery of potential drug targets is often followed by the critical step of target validation, which aims to confirm that modulating the target will indeed have the desired therapeutic effect. nabea.pub The CRISPR/Cas9 gene-editing technology has emerged as a revolutionary tool for this purpose, allowing for the precise and efficient modification of genes in cellular and animal models. nih.gov

If a protein target for this compound is hypothesized or identified through methods like proteomics, CRISPR/Cas9 can be used to validate this interaction in several ways. The most direct approach is to create a "knockout" cell line in which the gene encoding the putative target protein is permanently inactivated. If this compound loses its biological activity in these knockout cells compared to normal (wild-type) cells, it provides strong evidence that the knocked-out protein is indeed its target.

This approach has been used to validate the targets of various compounds. For instance, CRISPR/Cas9 was used to show that the activity of the p53-reactivating compound nutlin is strictly dependent on the presence of functional p53. nih.gov In another example, CRISPR-Cas9 was instrumental in identifying small-molecule inhibitors of the Cas9 protein itself. nih.gov

Furthermore, CRISPR/Cas9 can be used to introduce specific mutations into the target gene. For example, if the compound is predicted to bind to a particular pocket in the protein, mutating the amino acids in that pocket should abolish the compound's effect. This level of precision provides very strong evidence for the mode of action of the compound.

The versatility of CRISPR/Cas9 also allows for more complex genetic screens. For example, a genome-wide CRISPR screen could be performed in the presence of this compound to identify genes that, when knocked out, confer resistance or sensitivity to the compound. This can uncover not only the direct target but also other proteins in the same pathway or in pathways that mediate resistance.

| CRISPR/Cas9 Application | Experimental Goal | Expected Outcome for Target Validation |

| Gene Knockout | To completely remove the expression of the putative target protein. | Loss of compound activity in knockout cells confirms the target's necessity. |

| Point Mutation | To alter specific amino acids in the predicted binding site of the target protein. | Loss of compound activity demonstrates a direct interaction at that site. |

| CRISPR Interference (CRISPRi) | To reduce the expression of the target gene without permanently altering the DNA. | A dose-dependent loss of compound activity corresponding to the level of gene knockdown. |

| CRISPR Activation (CRISPRa) | To increase the expression of the target gene. | Potentiation of the compound's effect, confirming the target's role. |

| Genome-Wide CRISPR Screen | To identify all genes that modulate the cellular response to the compound. | Identification of the primary target and other relevant pathway components. |

Q & A

Q. What are the optimal synthetic routes for 1-(3,5-Dibromopyridin-2-yl)ethanone, and how can purity be ensured?

A common method involves bromination of pyridine derivatives under controlled conditions. For example, bromine in acetic acid with sodium acetate can selectively brominate the pyridine ring at the 3,5-positions (similar to the synthesis of 1-(3,5-Dibromo-4-hydroxyphenyl)ethanone in ). Purification typically employs recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and dichloromethane/hexane eluents. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- NMR : and NMR in CDCl or DMSO-d resolve aromatic proton environments and confirm acetyl group presence.

- X-ray crystallography : Single-crystal studies using SHELX programs (e.g., SHELXL for refinement) provide precise bond lengths and angles. For example, dihedral angles between aromatic rings in analogous compounds (e.g., 70.43° in 1-[2-(3,5-Difluorobenzyloxy)phenyl]-ethanone ) highlight steric effects.

- FT-IR : Strong carbonyl stretches (~1700 cm) and C-Br vibrations (~600 cm) confirm functional groups .

Q. What are the stability profiles of this compound under varying storage conditions?

The compound is sensitive to moisture and light. Storage recommendations:

- Short-term : Desiccated at 4°C under nitrogen.

- Long-term : Sealed in amber vials at -20°C.

Decomposition products (e.g., debrominated derivatives) can form under prolonged exposure to humidity, monitored via TLC or GC-MS .

Advanced Research Questions

Q. How can side reactions during bromination be minimized, and what byproducts are typical?

Bromination may yield polybrominated byproducts due to excess Br. Strategies:

Q. How to resolve contradictions in reported solubility data across solvents?

Discrepancies arise from polymorphic forms or residual solvents. Systematic approaches:

- Solubility screening : Use a Chemspeed platform to test 20+ solvents (e.g., DMSO > 50 mg/mL; hexane < 0.1 mg/mL).

- Hansen Solubility Parameters : Compare experimental vs. computational (e.g., COSMO-RS) values to identify outliers. For example, discrepancies in aqueous solubility may stem from undetected hydrate formation .

Q. What computational methods predict reactivity in cross-coupling reactions?

- DFT calculations : Optimize transition states for Suzuki-Miyaura couplings (e.g., B3LYP/6-31G* level). The electron-withdrawing acetyl group directs reactivity to the 2-position of the pyridine ring.

- Machine learning : Train models on datasets of brominated pyridines to predict regioselectivity in Pd-catalyzed reactions .

Q. What are emerging applications in medicinal chemistry?

This compound serves as a precursor for:

- Kinase inhibitors : Functionalization at the acetyl group (e.g., hydrazone formation) enhances binding to ATP pockets.

- PET tracers : -labeled derivatives target neurodegenerative disease biomarkers.

Biological screening (e.g., IC assays against HeLa cells) and ADMET profiling (e.g., hepatic microsome stability) are critical for lead optimization .

Data Contradiction Analysis

Example : Conflicting reports on bromination efficiency (70–93% yields ) may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.